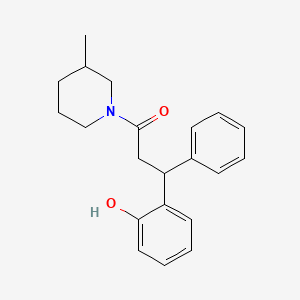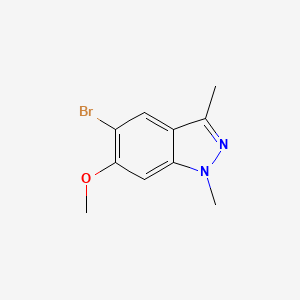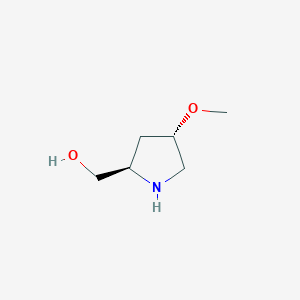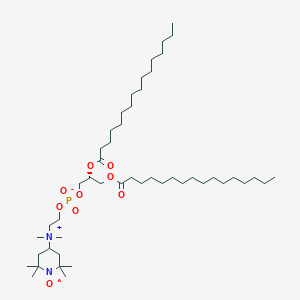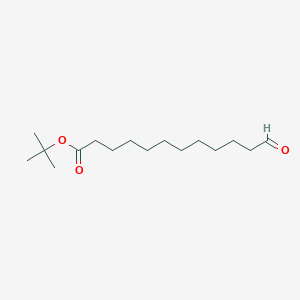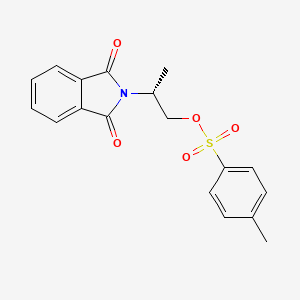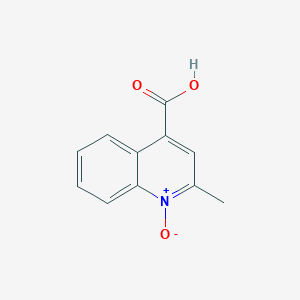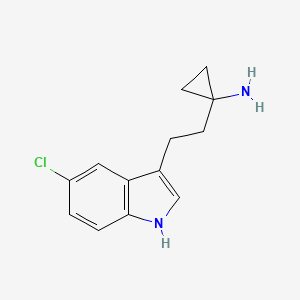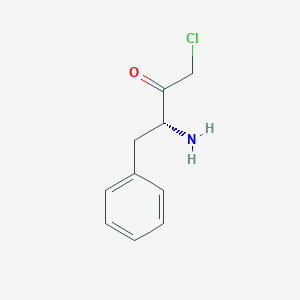
(R)-3-Amino-1-chloro-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-1-chloro-4-phenylbutan-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features an amino group, a chlorine atom, and a phenyl group attached to a butanone backbone, making it a versatile molecule for synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-chloro-4-phenylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-phenylbutan-2-one.
Amination: The amino group is introduced via amination reactions, which can involve reagents such as ammonia or amines under suitable conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed, which may include the use of chiral catalysts or resolving agents.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-1-chloro-4-phenylbutan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.
化学反応の分析
Types of Reactions
®-3-Amino-1-chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
類似化合物との比較
Similar Compounds
(S)-3-Amino-1-chloro-4-phenylbutan-2-one: The enantiomer of the compound with different stereochemistry.
4-Phenylbutan-2-one: A precursor in the synthesis of the compound.
3-Amino-4-phenylbutan-2-one: A similar compound lacking the chlorine atom.
Uniqueness
®-3-Amino-1-chloro-4-phenylbutan-2-one is unique due to its specific chiral configuration and the presence of both amino and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
(3R)-3-amino-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1 |
InChIキー |
CNNSBPMDYXZFTQ-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)CCl)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
